methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride
CAS No.: 1296797-07-3
Cat. No.: VC2890213
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1296797-07-3 |
---|---|
Molecular Formula | C8H14ClNO2 |
Molecular Weight | 191.65 g/mol |
IUPAC Name | methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-8(2-3-8)5-9-6;/h6,9H,2-5H2,1H3;1H/t6-;/m0./s1 |
Standard InChI Key | XRWDDUUNORZRFV-RGMNGODLSA-N |
Isomeric SMILES | COC(=O)[C@@H]1CC2(CC2)CN1.Cl |
SMILES | COC(=O)C1CC2(CC2)CN1.Cl |
Canonical SMILES | COC(=O)C1CC2(CC2)CN1.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride features a complex molecular architecture centered around a spirocyclic system. The spiro carbon atom forms the junction between a three-membered cyclopropane ring and a five-membered pyrrolidine ring, creating a rigid three-dimensional structure. This unique spatial arrangement contributes significantly to the compound's chemical behavior and biological activities.
The compound contains several key functional groups, including a methyl ester (carboxylate), a secondary amine (protonated as the hydrochloride salt), and the characteristic spirocyclic framework. The stereochemistry at the carbon bearing the carboxylate group is defined as (S), which is crucial for its biological activity and applications in stereoselective synthesis. This specific stereochemical configuration has been shown to be essential for optimal interaction with target proteins in biological systems.
The presence of the hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it more amenable to various synthetic applications and biological testing. The salt formation also protects the basic nitrogen atom, preventing unwanted side reactions during synthetic procedures.
Physical and Chemical Properties
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride typically appears as a light-yellow oil with a molecular weight of 191.65 g/mol. Its molecular formula is C8H14ClNO2, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms. The compound exhibits good stability under normal laboratory conditions but may be sensitive to strong oxidizing or reducing agents.
Table 1: Key Physical and Chemical Properties of Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride
Property | Value |
---|---|
Molecular Weight | 191.65 g/mol |
Molecular Formula | C8H14ClNO2 |
Physical Appearance | Light-yellow oil |
Typical Purity | ≥98% |
Solubility | Soluble in polar organic solvents (e.g., methanol, THF) |
Stability | Stable under standard conditions; sensitive to strong oxidizing/reducing agents |
Optical Rotation | Specific to (S) enantiomer |
Melting Point | Not specified in available literature |
Chemical Identifiers and Nomenclature
For research and database purposes, methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride is associated with various chemical identifiers that enable precise identification and reference. These identifiers include the IUPAC name, InChI, InChI Key, and SMILES notations, which provide standardized representations of the compound's structure.
Table 2: Chemical Identifiers of Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride
Identifier | Value |
---|---|
IUPAC Name | methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride |
CAS Number | 1296797-07-3 |
InChI | InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-8(2-3-8)5-9-6;/h6,9H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChI Key | XRWDDUUNORZRFV-RGMNGODLSA-N |
Canonical SMILES | COC(=O)C1CC2(CC2)CN1.Cl |
Isomeric SMILES | COC(=O)[C@@H]1CC2(CC2)CN1.Cl |
These identifiers are essential for accurate documentation, literature searches, and database entries related to the compound, ensuring consistency and precision in scientific communication and research.
Synthesis Methods
Standard Synthetic Route
The synthesis of methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride typically follows a well-established procedure that ensures high yield and stereochemical purity. One documented synthetic route involves the esterification of the corresponding carboxylic acid precursor followed by salt formation. The process begins with the treatment of the precursor with thionyl chloride (SOCl2) in methanol, with a catalytic amount of N,N-dimethylformamide (DMF), under controlled temperature conditions.
The reaction is typically performed at 0°C under a nitrogen atmosphere, with the reactants combined carefully to control the exothermic nature of the process. After addition, the reaction mixture is allowed to stir for approximately 5 hours at room temperature to ensure complete conversion. Following completion, the mixture is concentrated under reduced pressure to yield methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride as a light-yellow oil with an excellent yield of around 99% .
This synthetic approach provides several advantages, including operational simplicity, high yield, and excellent stereochemical retention, making it suitable for both laboratory-scale synthesis and potential industrial applications.
Application in CMX990 Synthesis
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride serves as a critical intermediate in the synthesis of CMX990, a potent SARS-CoV-2 3CL protease inhibitor. The synthetic pathway involves coupling the compound with (R)-2-hydroxy-4-methylpentanoic acid to form a key amide intermediate in the protease inhibitor structure.
The coupling reaction is typically performed in tetrahydrofuran (THF) using N,N'-diisopropylcarbodiimide (DIC) as a coupling agent and 1-methyl-1H-imidazole as a base. The reaction is conducted at 0°C, with the careful addition of 1-hydroxybenzotriazole (HOBt) to enhance coupling efficiency. After completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography, eluting with a petroleum ether:THF mixture to afford the coupled product .
Alternative Synthetic Approaches
While the standard synthetic route is highly efficient, alternative approaches have been developed to optimize various aspects of the synthesis, including yield, purity, or to accommodate different starting materials. One alternative method involves the decarboxylation of diester intermediates, such as dimethyl 6-oxo-5-azaspiro[2.4]heptane-4,4-dicarboxylate, under specific conditions.
For achieving high enantiomeric purity, which is crucial for the compound's biological activity, various techniques can be employed, including chiral resolution via preparative HPLC or enzymatic catalysis. These methods ensure the stereospecificity of the final product, which is essential for its application in pharmaceutical synthesis and biological studies.
The development of alternative synthetic approaches continues to be an active area of research, with ongoing efforts to improve efficiency, reduce environmental impact, and enhance the scalability of the synthesis for potential industrial applications.
Biological Activity and Mechanism of Action
Overview of Biological Activities
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride exhibits diverse biological activities, primarily through its role as a precursor in the synthesis of biologically active compounds. The unique structural features of this compound, particularly its spirocyclic framework and specific stereochemistry, contribute significantly to its biological potential and applications in drug development.
The compound's biological activities are largely manifested through its derivatives and the compounds it helps synthesize, especially in the context of protease inhibition. Its role in the synthesis of CMX990, a potent SARS-CoV-2 3CL protease inhibitor, underscores its indirect contribution to antiviral activities, particularly against coronaviruses .
Additionally, research indicates that similar spirocyclic compounds have shown interactions with extended-spectrum beta-lactamase (ESBL) inhibitors, suggesting potential applications in addressing antibiotic resistance. This broader context of biological activity highlights the versatility of methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride in pharmaceutical research and drug development.
Mechanism of Action
The mechanism of action of methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride primarily involves its chemical transformations under specific conditions, which are crucial for its role in synthesizing biologically active compounds. One significant transformation is the reductive cleavage that occurs when the compound is treated with zinc in acetic acid, leading to the formation of 1,3-amino alcohols through the cleavage of the N–O bond in the isoxazolidine ring.
In the context of its role as an intermediate in protease inhibitor synthesis, particularly for SARS-CoV-2 3CL protease inhibitors like CMX990, the compound contributes to the development of molecules that can effectively bind to the protease's active site, thereby inhibiting viral replication. The stereochemistry of the compound, especially the (S) configuration, is critical for this activity, as it ensures the correct spatial arrangement of functional groups in the final inhibitor molecule.
The specific stereochemical configuration of methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride plays a crucial role in its mechanism of action. Research has demonstrated that the (S)-configuration is essential for optimal protease inhibition, with racemization significantly reducing binding affinity. This stereochemical specificity ensures that the derived compounds maintain the necessary spatial arrangement for effective interaction with their target enzymes or receptors.
Action Environment and Biochemical Pathways
The action environment of methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride is significantly influenced by the presence of specific reagents and conditions. In synthetic contexts, factors such as pH, temperature, solvent polarity, and the presence of catalytic agents can modify its transformations and interactions, affecting both its chemical behavior and the properties of the compounds it helps create.
When functioning as a precursor in the synthesis of protease inhibitors, the compound contributes to pathways that ultimately affect viral replication processes. For SARS-CoV-2 3CL protease inhibitors, these pathways involve the interruption of viral polyprotein processing, which is essential for viral replication and maturation. By contributing to the synthesis of compounds that can effectively inhibit this process, methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride plays an indirect but crucial role in antiviral mechanisms .
The biochemical pathways affected by this compound and its derivatives extend beyond viral contexts to include potential interactions with bacterial enzymes, particularly beta-lactamases. These interactions suggest possible applications in developing new antibacterial agents or enhancing the efficacy of existing antibiotics against resistant bacterial strains.
Research Applications
Antiviral Research
One of the most significant research applications of methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride is in antiviral drug development, particularly in the context of coronaviruses. The compound serves as a key intermediate in the synthesis of CMX990, a potent SARS-CoV-2 3CL protease inhibitor with a novel trifluoromethoxymethyl ketone warhead .
The 3CL protease (also known as the main protease or Mpro) is essential for viral replication, as it processes the viral polyproteins into functional components necessary for viral assembly and maturation. By inhibiting this protease, compounds derived from methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride can effectively disrupt the viral life cycle, potentially offering therapeutic benefits for COVID-19 and other coronavirus infections.
The development of CMX990 represents a significant advancement in antiviral research, highlighting the importance of methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride in creating novel therapeutic agents with specific mechanisms of action against viral targets. This research direction continues to evolve, with ongoing investigations into optimizing the properties of these inhibitors for enhanced efficacy, improved pharmacokinetics, and reduced side effects.
Antibacterial Research
While the antiviral applications of methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride have received significant attention, its potential in antibacterial research is also noteworthy. Derivatives of 5-azaspiro compounds have demonstrated antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
The structural features of these compounds, including the spirocyclic framework and specific functional groups, contribute to their effectiveness against bacterial infections. Research in this area continues to explore the structure-activity relationships of these compounds, aiming to develop new antibacterial agents with enhanced potency and reduced resistance potential.
The potential interaction of these compounds with extended-spectrum beta-lactamase (ESBL) inhibitors further suggests applications in combating antibiotic resistance, a growing global health concern. By developing compounds that can inhibit these resistance mechanisms, researchers may be able to restore the efficacy of existing antibiotics against resistant bacterial strains.
Medicinal Chemistry and Drug Development
Beyond its specific applications in antiviral and antibacterial research, methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride plays a broader role in medicinal chemistry and drug development. Its unique structural features, particularly the spirocyclic framework and specific stereochemistry, make it a valuable building block for creating compounds with diverse pharmacological properties.
In drug discovery, the compound serves as a scaffold for developing molecules with enhanced biological activities, improved pharmacokinetics, and reduced side effects. Its rigid spirocyclic structure provides a well-defined three-dimensional arrangement that can influence the binding affinity and selectivity of the resulting drugs, contributing to the development of more effective therapeutic agents.
The specific stereochemistry of methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride is particularly important in drug development, as it ensures the correct spatial arrangement of functional groups for optimal interaction with biological targets. Research has shown that the (S)-configuration is critical for protease inhibition, with racemization significantly reducing binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 3: Comparison of Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride with Related Compounds
Compound Type | Key Structural Difference | Impact on Properties | Primary Applications |
---|---|---|---|
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride | Methyl ester group, hydrochloride salt | Enhanced lipophilicity, improved stability | Synthesis of SARS-CoV-2 protease inhibitors |
Carboxylic acid derivatives | Carboxylic acid group instead of methyl ester | Improved aqueous solubility, increased hydrogen bonding | Development of water-soluble drugs |
Boc-protected derivatives | Inclusion of Boc protecting group on the amine | Stabilizes the amine during synthesis, alters reactivity | Protected intermediates in multi-step syntheses |
Potassium salt forms | Potassium counterion instead of hydrogen chloride | Different solubility profile, altered reactivity | Chiral resolution processes |
Functionalized derivatives (e.g., ethynyl, methanol) | Additional functional groups | Modified reactivity and biological properties | Click chemistry, prodrug development |
The methyl ester in methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride enhances lipophilicity, favoring membrane permeability, while carboxylic acid derivatives improve aqueous solubility. Boc-protected derivatives stabilize the amine during synthesis but require deprotection for further reactivity. These functional differences are crucial considerations in selecting the appropriate compound for specific applications in research and drug development.
Synthetic Applications and Utility
The synthetic applications of methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride and related compounds vary based on their structural and functional differences. While methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride is primarily used as an intermediate in the synthesis of protease inhibitors, particularly for SARS-CoV-2, related compounds find applications in various other contexts.
Derivatives with different functional groups offer alternative synthetic pathways and biological properties. For example, carboxylic acid derivatives can participate in different coupling reactions and may exhibit altered pharmacokinetic properties. Boc-protected derivatives provide protection for the amine group during multi-step syntheses, allowing for selective reactions at other positions in the molecule.
Stereochemical Considerations
The stereochemistry of methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride and related compounds is a critical factor in their applications and properties. The (S)-configuration at the carbon bearing the carboxylate group is essential for optimal biological activity, particularly in the context of protease inhibition.
Research has demonstrated that the stereochemical integrity of these compounds is crucial for their function. Racemization has been shown to reduce binding affinity by more than 90%, highlighting the importance of maintaining stereochemical purity throughout synthesis and storage.
Various analytical techniques, including chiral HPLC, polarimetry, and NMR spectroscopy with chiral shift reagents, can be employed to assess and confirm the stereochemical purity of these compounds. These methods are essential for quality control and ensuring the consistency and efficacy of compounds used in research and drug development.
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